2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide - 894050-47-6

2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

Catalog Number: EVT-3001670
CAS Number: 894050-47-6
Molecular Formula: C18H16N6OS2
Molecular Weight: 396.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Compound 1: 6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinoline (SGX523) []

    Compound Description: SGX523 is a mesenchymal-epithelial transition factor (c-MET) inhibitor investigated for treating solid tumors. Unfortunately, it exhibited species-dependent toxicity, leading to compromised renal function in patients due to crystal deposits in renal tubules. []

Compound 2: 6-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-ylthio)quinolin-2(1H)-one (M11) []

    Compound Description: M11 is a metabolite of SGX523 generated by aldehyde oxidase (AO) in monkey and human liver cells. Notably, M11 exhibits significantly lower solubility compared to SGX523, potentially contributing to the observed nephrotoxicity of SGX523 in clinical trials. []

    Relevance: While retaining the core [, , ]triazolo[4,3-b]pyridazine and thioether linkage present in both SGX523 and 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, M11 differs by the oxidation of the quinoline moiety to a quinolinone. This highlights the metabolic susceptibility of this region in related structures. []

Compound 3: 7-Methoxy-N-((6-(3-methylisothiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 1 in Source Paper) []

    Compound Description: This compound acts as a potent and selective c-Met inhibitor. Despite demonstrating desirable pharmacokinetic properties in preclinical studies, it exhibited high in vitro NADPH-dependent covalent binding to microsomal proteins, raising concerns about potential toxicity. []

Compound 4: 7-(2-Methoxyethoxy)-N-((6-(3-methyl-5-isothiazolyl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,5-naphthyridin-4-amine (Compound 2 in Source Paper) []

    Compound Description: Designed as a less toxic analog of Compound 3, this compound aimed to shift metabolism away from the isothiazole ring by introducing a metabolic soft spot on the naphthyridine ring. While it successfully achieved this, it still demonstrated significant covalent binding to microsomal proteins, albeit at a lower level than Compound 3. []

Compound 5: Series of N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide and Sulfonamide Derivatives []

    Compound Description: This series explores the antimicrobial activity of compounds containing the [, , ]triazolo[4,3-b]pyridazine core linked to benzamide or sulfonamide moieties via a phenyl ring at the 3-position. The study found these compounds to exhibit good to moderate antimicrobial activity. []

    Relevance: This series highlights the versatility of the [, , ]triazolo[4,3-b]pyridazine scaffold, demonstrating its potential in developing diverse pharmacophores. While 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide utilizes a different linker and substituents, the shared core structure emphasizes the importance of this scaffold in medicinal chemistry. []

Compound 6: Series of substituted triazolo[4,3-b][1,2,4]triazine derivatives []

    Compound Description: This series of compounds was investigated for their inhibitory activity against α-glucosidase and α-amylase enzymes, which are implicated in diabetes mellitus by breaking down complex sugars into simpler units, affecting blood sugar levels. Many compounds in this series showed significant inhibitory activities against these enzymes. []

    Relevance: This series, while structurally distinct from 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide by featuring a triazolo[4,3-b][1,2,4]triazine core instead of a [, , ]triazolo[4,3-b]pyridazine, shares the presence of a triazole ring and exploration of its functionalization for biological activity. This highlights a broader trend of investigating triazole-containing compounds for diverse therapeutic applications. []

Compound 7: 2-[(6-phenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)thio]-N-[4-(trifluoromethyl)phenyl]acetamide (Compound 10k in Source Paper) []

    Compound Description: Identified as the most potent compound in its series, Compound 10k exhibited remarkable inhibitory activity against both α-glucosidase and α-amylase. Kinetic studies indicated its potential as a potent inhibitor of these enzymes, suggesting potential therapeutic application in managing diabetes mellitus. []

    Relevance: While possessing a triazolo[4,3-b][1,2,4]triazine core different from the [, , ]triazolo[4,3-b]pyridazine of 2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide, Compound 10k shares a similar substitution pattern. Both feature a phenyl ring at a comparable position on the core scaffold and a thioether-linked acetamide group, albeit with different substituents. This suggests that despite the core variation, certain structural features might contribute to potent enzyme inhibition, warranting further investigation. []

Properties

CAS Number

894050-47-6

Product Name

2-{[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide

IUPAC Name

2-[[6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide

Molecular Formula

C18H16N6OS2

Molecular Weight

396.49

InChI

InChI=1S/C18H16N6OS2/c1-2-12-3-5-13(6-4-12)14-7-8-15-21-22-18(24(15)23-14)27-11-16(25)20-17-19-9-10-26-17/h3-10H,2,11H2,1H3,(H,19,20,25)

InChI Key

RKUOYYORHPRJDV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)NC4=NC=CS4)C=C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.